

physicochemical properties of 5-Bromo-4-chloropyrimidine

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Compound of Interest

Compound Name: **5-Bromo-4-chloropyrimidine**

Cat. No.: **B1279914**

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An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-4-chloropyrimidine**

Introduction

5-Bromo-4-chloropyrimidine is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core component of nucleobases, it serves as a versatile synthetic building block. Its utility stems from the differential reactivity of its halogen substituents, enabling regioselective modifications to build complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in drug discovery.

While specific experimental data for **5-Bromo-4-chloropyrimidine** is limited in published literature, extensive information is available for its isomers, such as 5-Bromo-2-chloropyrimidine. The principles of reactivity and analytical characterization are largely transferable, and this guide will draw upon data from these closely related analogs where necessary, with clear indications. The primary applications for these compounds are as intermediates in the synthesis of antiviral and antitumor agents.^[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of **5-Bromo-4-chloropyrimidine** are summarized below. These properties are essential for its handling, storage, and application in

synthetic chemistry.

Table 1: Core Physicochemical Properties of **5-Bromo-4-chloropyrimidine** and Related Isomers

Property	Value / Description	Source
IUPAC Name	5-bromo-4-chloropyrimidine	-
Molecular Formula	C ₄ H ₂ BrClN ₂	[1]
Molecular Weight	193.43 g/mol	[2] [3]
Appearance	Colorless to pale yellow crystal or powder.	[1]
Melting Point	Approximately 75-78°C.	[1]
Solubility	Readily soluble in common organic solvents such as dimethylformamide (DMF), dichloromethane, and ethanol.	[1]
Stability	The compound is noted to be relatively stable under light and heat.	[1]
CAS Number	1220039-87-1 (for hydrochloride salt)	[4]

Spectral Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **5-Bromo-4-chloropyrimidine**. The following data, primarily from its well-studied isomer 5-Bromo-2-chloropyrimidine, serves as a reference for characterization.

Table 2: Comparative Spectral Data for Halogenated Pyrimidines

Parameter	Experimental Value (for 5-Bromo-2-chloropyrimidine)	Predicted Value (for 5-Bromo-2-chloropyrimidine)	Key Features
¹ H NMR (CDCl ₃)	δ 8.60 (s, 2H)	δ 8.5-8.7	A singlet representing the two equivalent protons on the pyrimidine ring. [5]
¹³ C NMR	-	C2: ~160 ppm, C4/C6: ~158 ppm, C5: ~110 ppm	Chemical shifts are influenced by the electronegative nitrogen atoms and halogen substituents.
FT-IR (KBr, cm ⁻¹)	~3080 (C-H stretch), ~1550 (C=N stretch), ~1400 (C=C stretch), ~830 (C-Cl stretch), ~680 (C-Br stretch)	-	Characteristic peaks for aromatic C-H, ring vibrations, and carbon-halogen bonds. [5]
Mass Spec. (m/z)	192, 194, 196 [M] ⁺	191.9, 193.9, 195.9	The molecular ion peak appears as a characteristic isotopic cluster due to the presence of both bromine (⁷⁹ Br, ⁸¹ Br) and chlorine (³⁵ Cl, ³⁷ Cl) isotopes. [5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of halogenated pyrimidines.

Synthesis of 5-Bromo-4-chloropyrimidine

A general method for the preparation of **5-Bromo-4-chloropyrimidine** involves the direct bromination of 4-chloropyrimidine.[\[1\]](#)

- Reaction: 4-chloropyrimidine is reacted with bromine in a suitable solvent under alkaline conditions.
- Procedure:
 - Bromine is added to the chosen reaction solvent.
 - A base, such as sodium hydroxide, is introduced slowly to the mixture.
 - 4-chloropyrimidine is then added, and the reaction is allowed to proceed for a designated period.[\[1\]](#)
 - Workup typically involves quenching the reaction, separating the organic layer, washing, drying, and concentrating the solution to yield the crude product, which can be purified by recrystallization or chromatography.

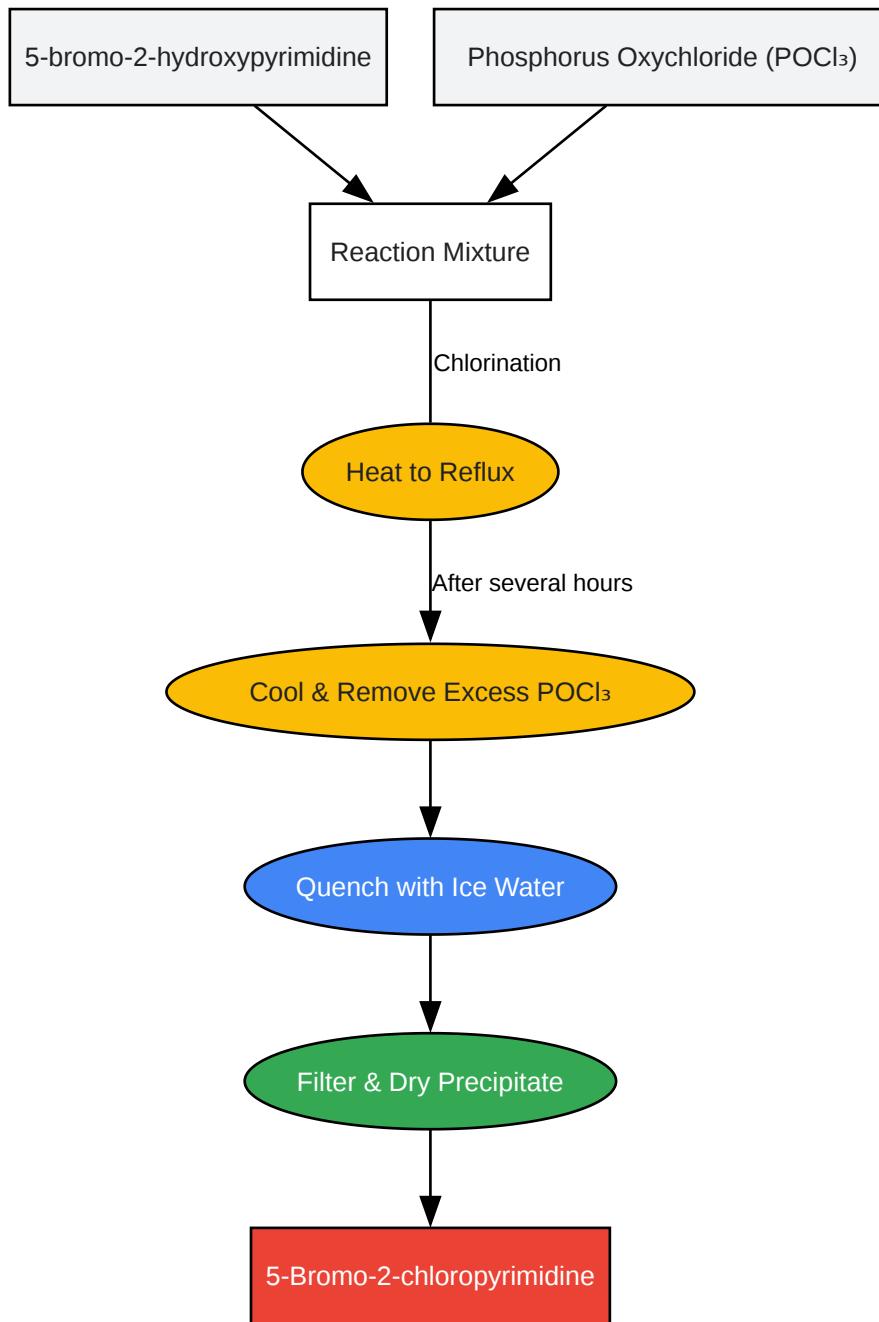
Synthesis of 5-Bromo-2-chloropyrimidine (Illustrative Protocol)

A common and well-documented synthesis for the isomeric 5-Bromo-2-chloropyrimidine involves the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl_3).[\[2\]](#)[\[6\]](#)

- Materials: 5-bromo-2-hydroxypyrimidine, Phosphorus oxychloride (POCl_3).
- Procedure:
 - Combine 5-bromo-2-hydroxypyrimidine with an excess of phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.
 - Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
 - After cooling to room temperature, the excess POCl_3 is carefully removed under reduced pressure.
 - The residue is then cautiously poured into ice water to quench the remaining POCl_3 .[\[2\]](#)

- The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-2-chloropyrimidine.

Illustrative Synthesis of 5-Bromo-2-chloropyrimidine



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Illustrative synthesis workflow for a related isomer.

Analytical Characterization Protocol

- Sample Preparation (NMR): Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[5]
- Instrumentation (NMR): Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[5]
- Sample Preparation (FT-IR): Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation (FT-IR): Record the spectrum in the range of 4000-400 cm^{-1} .[5]
- Sample Preparation (MS): Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.[5]
- Instrumentation (MS): Use an appropriate ionization technique, such as electron ionization (EI), to generate the mass spectrum.

Reactivity and Applications in Drug Development

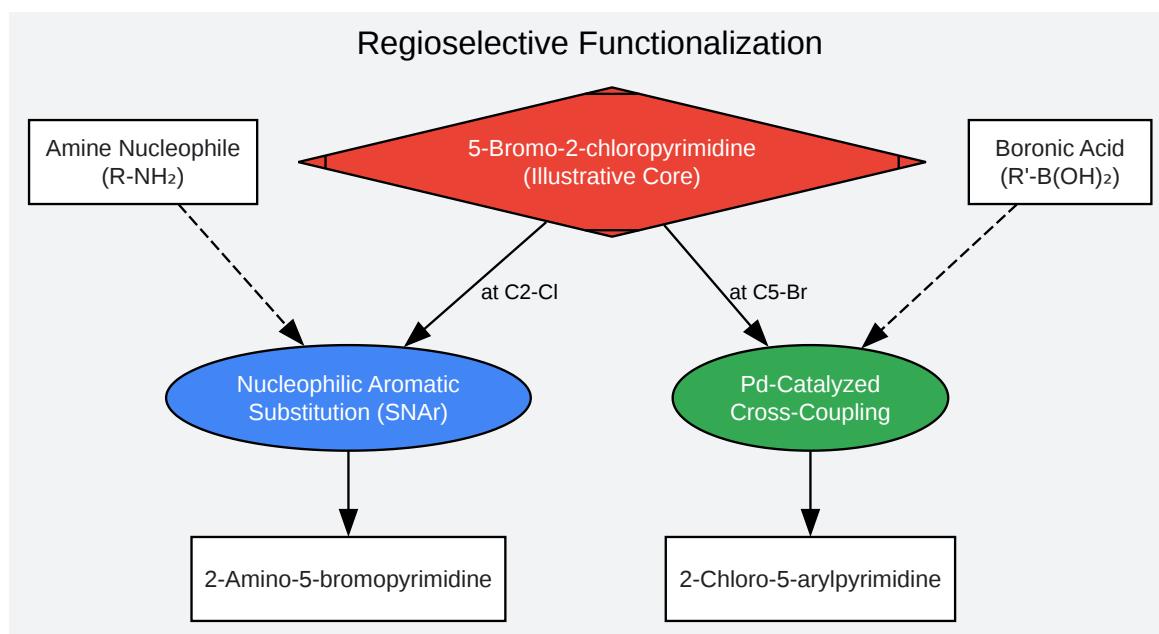
The synthetic value of halogenated pyrimidines lies in the differential reactivity of the halogen atoms. The chlorine atom is typically more activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom is well-suited for transition metal-catalyzed cross-coupling reactions.[7] This allows for a stepwise and controlled functionalization of the pyrimidine core.

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring nitrogens activates the chlorine atom at the C2 or C4 position for substitution by nucleophiles, commonly amines. This reaction is fundamental for installing fragments that interact with the hinge region of protein kinases.[7]
- Cross-Coupling Reactions: The bromine atom at the C5 position is less reactive towards SNAr but is ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings.[7] This enables the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, crucial for modulating potency and pharmacokinetic properties.[7][8]

This dual reactivity makes **5-Bromo-4-chloropyrimidine** and its isomers powerful intermediates in the synthesis of targeted therapeutics, including:

- Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore in many approved kinase inhibitor drugs.[7][9] These compounds have been used to create covalent inhibitors of kinases like MSK1.[10]
- Receptor Antagonists: A notable application is in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][3]

Synthetic Utility of Halogenated Pyrimidines



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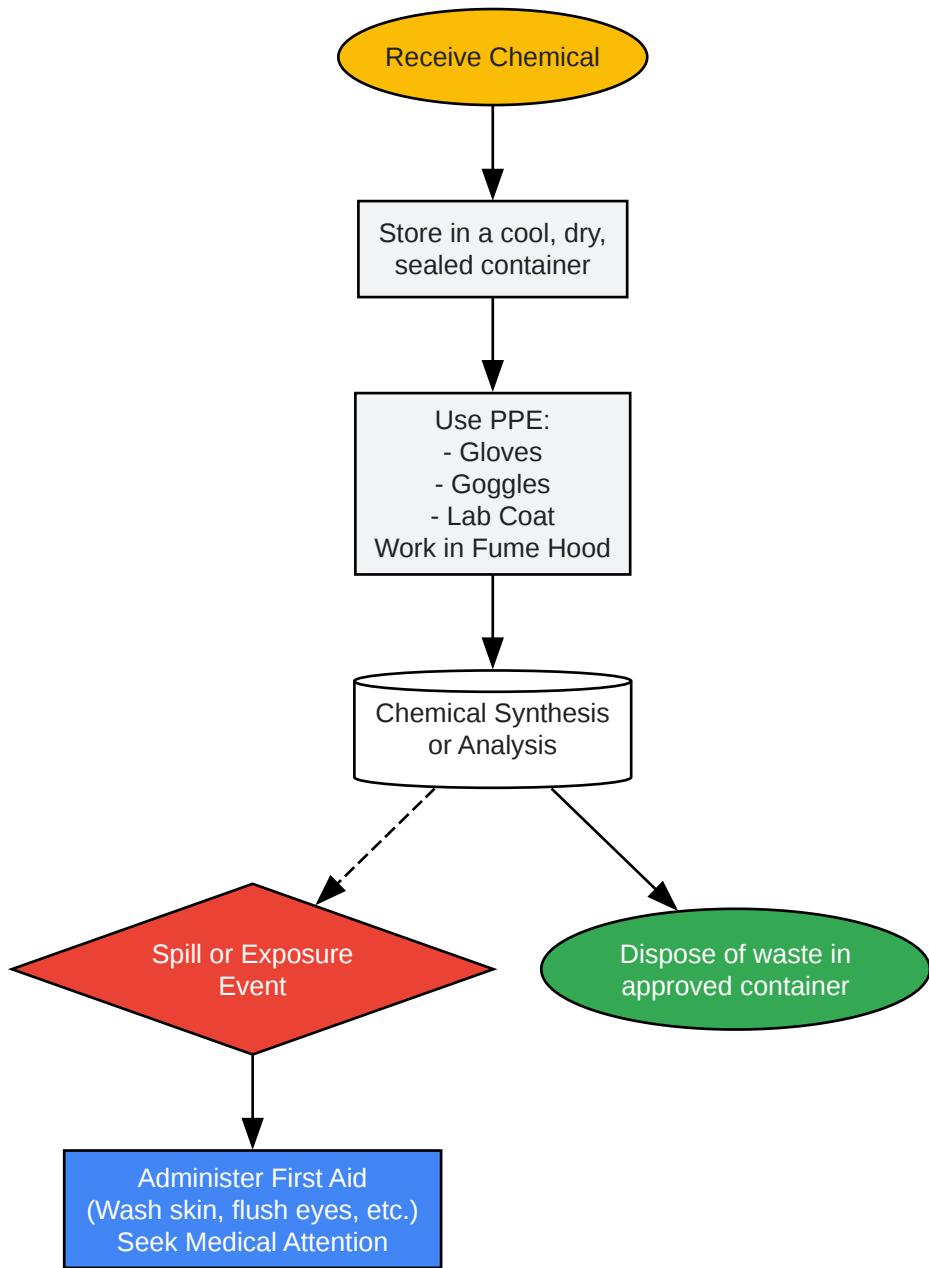
Differential reactivity enabling diverse molecular synthesis.

Safety and Handling

5-Bromo-4-chloropyrimidine and its analogs are hazardous chemicals that require careful handling in a controlled laboratory environment.[1]

- Hazard Classification: These compounds are typically classified as causing skin irritation, serious eye damage, and potential respiratory irritation. They are also harmful if swallowed. [\[11\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat.[\[1\]](#)[\[12\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[1\]](#)
- Storage: Store the compound in a cool, dry, and tightly sealed container.[\[1\]](#)[\[12\]](#)
- Spill and Exposure: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and consult a physician. [\[12\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [\[12\]](#)

Chemical Handling and Safety Workflow

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